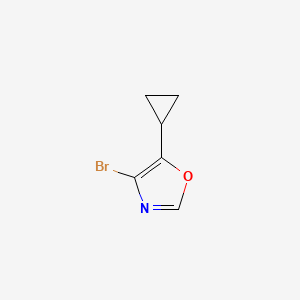

4-Bromo-5-cyclopropyl-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

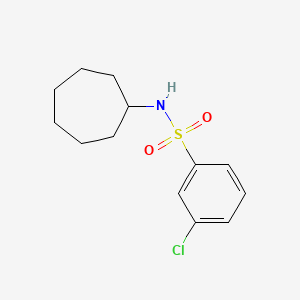

4-Bromo-5-cyclopropyl-1,3-oxazole is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom and a cyclopropyl group on the oxazole ring can significantly influence the chemical reactivity and physical properties of the molecule. Oxazoles are known for their importance in bioactive molecules and functional materials .

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition has been used to synthesize highly functionalized 4-aminooxazoles . Although the specific synthesis of this compound is not detailed in the provided papers, similar strategies could potentially be adapted for its synthesis. The use of halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst could be a plausible method for introducing the bromine atom into the oxazole ring .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was determined using single-crystal X-ray diffraction analysis . This technique could also be applied to determine the molecular structure of this compound. Additionally, Hirschfeld surface analysis can provide insight into the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

Oxazole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom in the oxazole ring makes the compound susceptible to nucleophilic substitution reactions due to the bromine's leaving group ability. The cyclopropyl group could also influence the reactivity, potentially leading to ring-opening reactions under certain conditions. The study of bromocyclization of amino-alkenyl-triazole-thiones provides insights into the regioselectivity of cyclization reactions, which could be relevant for understanding the reactivity of the bromo-oxazole compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine and cyclopropyl groups can affect the compound's boiling point, melting point, solubility, and stability. The crystallographic parameters, such as those provided for a related oxazole compound , would be essential for understanding the solid-state properties of this compound. Additionally, the electron-donating or withdrawing nature of the substituents can impact the electronic properties and, consequently, the reactivity of the molecule.

科学的研究の応用

Bio-Fe3O4 Magnetic Nanoparticles in Synthesis

4-Bromo-5-cyclopropyl-1,3-oxazole derivatives have been synthesized using bio-Fe3O4 magnetic nanoparticles. These nanoparticles facilitate the green synthesis of thioxo-1,3-oxazole derivatives, which have shown potential in antimicrobial and antioxidant activities (Ghazvini, Sheikholeslami-Farahani, Hamedani, Shahvelayati, & Rostami, 2020).

Antioxidant Agents Synthesis

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, related to this compound, have been synthesized for their potential as potent antioxidant agents. These compounds have shown higher antioxidant activity compared to standard antioxidants in specific assays (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Role in Coordination Chemistry

Oxazole ligands, closely related to this compound, play a crucial role in coordination chemistry, especially in transition metal-catalyzed asymmetric organic syntheses. These compounds are valuable due to their versatility and ease of synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).

Solar Photo-Thermochemical Syntheses

This compound derivatives have been synthesized using solar photo-thermochemical methods. This approach is considered more environmentally friendly and efficient for producing such compounds (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Gold-Catalyzed Syntheses

The synthesis of highly functionalized 4-aminooxazoles, structurally related to this compound, has been achieved through gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This method offers a versatile approach to creating complex oxazole compounds with significant bioactive potential (Gillie, Jannapu Reddy, & Davies, 2016).

将来の方向性

Oxazole-based molecules, including “4-Bromo-5-cyclopropyl-1,3-oxazole”, are significant heterocyclic nuclei that have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . Future research may focus on developing new synthetic strategies, exploring their biological activities, and their potential applications in medicine and agriculture .

作用機序

Target of Action

Oxazole derivatives are known to interact with a wide range of biological targets based on their chemical diversity .

Mode of Action

Oxazole derivatives are known to participate in various reactions, including suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

4-bromo-5-cyclopropyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-5(4-1-2-4)9-3-8-6/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGOAVXRPLNFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea](/img/structure/B3013018.png)

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)